molecular formula C26H20ClN3OS B2703010 {5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether CAS No. 335218-30-9

{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether

Cat. No.: B2703010
CAS No.: 335218-30-9
M. Wt: 457.98
InChI Key: OIRBXXMMUXMHME-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for this compound were not found, the synthesis of similar compounds involves a series of reactions. For instance, the synthesis of a related compound, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, was achieved in a 92% yield . The Williamson Ether Synthesis is a common method for creating ethers, involving an alkyl halide (or sulfonate) undergoing nucleophilic substitution (SN2) by an alkoxide .


Molecular Structure Analysis

The 3D structure of similar compounds has been confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations can be used to explore the properties of the compound, free from the influence of the crystal field .


Chemical Reactions Analysis

Ethers typically undergo cleavage of the C-O bond when treated with strong acids . The reaction mechanism can be either SN1 or SN2, depending on the type of substituents attached to the ether .

Scientific Research Applications

Chemical Reactivity and Electronic Effects

One study discusses a sulfide where an aromatic naphthyl group is connected through the sulfur atom to an electronegative phenyltetrazole, exploring the chemical reactivity and electronic effects of conjugation through sulfur. This work highlights the slight conjugation of the sulfur atom with two aromatic systems it is attached to, reflecting in their chemical reactivity compared to oxygen and sulfur ethers (J. Alves, C. J. Dillon, & R. Johnstone, 1996).

Structural Effects on Reactivity

Another research explored the palladium-catalysed reduction of heteroaromatic naphthyl ethers, focusing on the structural effects on reactivity. This study synthesized stable crystalline compounds by reacting naphthyl methanols with derivatizing agents, providing insight into the different reactivities of naphthylmethylic ethers compared to their benzyloxyderivatives (L. Frija et al., 2005).

Synthesis of Polyheterocyclic Compounds

Research on the synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits provided methods for creating compounds with potential antibacterial activity. The study involved sequential reactions leading to the synthesis of oxime and oxime-ethers, followed by condensation with salicylaldehyde (Guo-qiang Hu, Sheng Li, & Wen-long Huang, 2006).

Synthesis and Characterization of Poly(ether sulfone)s

The synthesis and characterization of poly(aryl ether sulfone)s containing 1,4-naphthylene moiety were detailed in another study. This research demonstrated the preparation of polymers with high glass transition temperatures and good thermal stability, showing their potential for various applications (Jian-Bei Xi & W. Jin, 2000).

Fluorinated Polyimides

A novel study on the synthesis of fluorinated polyimides derived from bis(ether amine) monomer and aromatic dianhydrides showcased the creation of materials with low moisture absorptions and dielectric constants, suggesting their utility in the electronics industry (C. Chung & S. Hsiao, 2008).

Future Directions

While specific future directions for this compound were not found, related compounds have been considered for further drug design endeavors . This suggests that “{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether” could also have potential applications in drug design and medicinal chemistry.

Mechanism of Action

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3OS/c27-21-15-13-19(14-16-21)18-32-26-29-28-25(30(26)22-9-2-1-3-10-22)17-31-24-12-6-8-20-7-4-5-11-23(20)24/h1-16H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRBXXMMUXMHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)COC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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